molecular formula C5H5N3O4 B1297075 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid CAS No. 92534-69-5

1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No. B1297075
CAS RN: 92534-69-5
M. Wt: 171.11 g/mol
InChI Key: ANGMMUPJSXUXGY-UHFFFAOYSA-N
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Patent
US04317823

Procedure details

18.8 g of 1-methylpyrazole-5-carboxylic acid (mp 227° to 228° C.) are stirred in a mixture consisting of 23.5 of 100% strength nitric acid and 17 ml of 25% strength oleum for 8 hours at from 55° to 60° C. and for 4.5 hours at from 70° to 75° C. The mixture is poured onto ice and extracted with 9:1 methylene chloride/ethanol. The extract is concentrated. This yields 27 g of 1-methyl-4-nitropyrazole-5-carboxylic acid, mp 162° to 164° C., with decomposition (from ethyl acetate).
Quantity
18.8 g
Type
reactant
Reaction Step One
[Compound]
Name
23.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=[N:3]1.[N+:10]([O-])([OH:12])=[O:11].OS(O)(=O)=O.O=S(=O)=O>>[CH3:1][N:2]1[C:6]([C:7]([OH:9])=[O:8])=[C:5]([N+:10]([O-:12])=[O:11])[CH:4]=[N:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
18.8 g
Type
reactant
Smiles
CN1N=CC=C1C(=O)O
Step Two
Name
23.5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture is poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with 9:1 methylene chloride/ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The extract is concentrated

Outcomes

Product
Name
Type
Smiles
CN1N=CC(=C1C(=O)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.